(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine: Synthetic Architectures and Medicinal Utility
(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine: Synthetic Architectures and Medicinal Utility
Executive Summary
Molecule: (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine CAS (Generic/Racemic): 944904-32-9 | (R)-Isomer Specific: 1211526-70-1 (approximate, varies by salt form) Role: High-value chiral pharmacophore.[1][2][3][4]
This technical guide provides a comprehensive analysis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine, a privileged scaffold in modern medicinal chemistry. Unlike flat aromatic systems, the dihydrobenzofuran core offers a distinct 3D vector ("escape from flatland") crucial for improving solubility and receptor selectivity. The inclusion of the C6-fluorine atom serves as a metabolic block and electronic modulator, while the C3-chiral amine provides a critical handle for diversification.
This guide details two validated synthetic routes—Biocatalytic Transamination (Green Chemistry) and Ellman’s Auxiliary Approach (Chemical Asymmetric Induction)—along with rigorous quality control protocols.
Module 1: Structural & Physicochemical Analysis
The utility of this intermediate stems from its specific structural features which influence both pharmacodynamics (PD) and pharmacokinetics (PK).
The "Fluorine Effect" at Position 6
The introduction of fluorine at the C6 position is not arbitrary. In the dihydrobenzofuran scaffold:
-
Metabolic Stability: The C6 position is electronically activated and prone to oxidative metabolism (hydroxylation) by CYP450 enzymes. Fluorine substitution blocks this site, significantly extending the half-life (
) of the parent drug. -
pKa Modulation: The electronegative fluorine exerts an inductive effect (
), slightly lowering the pKa of the C3-amine compared to the non-fluorinated analog. This impacts membrane permeability and blood-brain barrier (BBB) penetration.
Conformational Restriction
Unlike flexible ethylamine chains (e.g., phenethylamines), the dihydrobenzofuran ring constrains the amine into a specific vector. This reduces the entropic penalty upon binding to a receptor pocket, theoretically increasing potency.
| Property | Value (Predicted) | Significance |
| Molecular Weight | 153.15 g/mol | Fragment-based drug discovery (FBDD) friendly. |
| ClogP | ~1.2 - 1.5 | Optimal for CNS penetration. |
| H-Bond Donors | 2 (Amine) | Key interaction point (e.g., Aspartate residues in GPCRs). |
| Topological Polar Surface Area | ~35 Ų | High oral bioavailability potential. |
Module 2: Synthetic Architectures
We present two distinct routes. Route A is preferred for scale-up and green chemistry compliance. Route B is preferred for early-phase discovery where enzymatic screening resources are unavailable.
Route A: Biocatalytic Synthesis ( -Transaminase)
Mechanism: Stereoselective transfer of an amino group from a sacrificial donor to the prochiral ketone (6-fluoro-2,3-dihydrobenzofuran-3-one).
-
Enzyme: (R)-selective
-Transaminase (e.g., Codexis ATA-117 analogs or Arthrobacter sp. variants). -
Amine Donor: Isopropylamine (IPA) or L-Alanine.
Protocol 1: Enzymatic Cascade
-
Substrate Loading: Dissolve 6-fluoro-2,3-dihydrobenzofuran-3-one (50 mM) in DMSO (5% v/v final).
-
Buffer Prep: Potassium phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).
-
Donor Addition: Add Isopropylamine (1 M) as the amine donor. Note: IPA is preferred over Alanine to drive equilibrium via acetone volatility.
-
Initiation: Add (R)-selective Transaminase (5 g/L loading). Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
-
Workup: Acidify to pH 2 (quench), extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract product with EtOAc.
Figure 1: Biocatalytic workflow utilizing isopropylamine as a sacrificial donor to drive equilibrium forward via acetone evaporation.
Route B: Ellman’s Auxiliary (Chemical Asymmetric Synthesis)
Mechanism: Formation of a chiral sulfinyl imine followed by diastereoselective reduction.
Protocol 2: Step-by-Step Synthesis
-
Condensation:
-
Diastereoselective Reduction:
-
Cool the imine solution to -78°C.
-
Add L-Selectride or NaBH
(dissolved in THF) dropwise. -
Critical: The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on auxiliary configuration), establishing the (3R) stereocenter.
-
-
Hydrolysis:
-
Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH.
-
Precipitate the product as the hydrochloride salt.
-
Figure 2: The Ellman Auxiliary route ensures high diastereoselectivity through steric governance during the reduction step.
Module 3: Quality Control & Characterization
Trustworthiness in chiral synthesis relies on proving the Enantiomeric Excess (ee).
Chiral HPLC Method
To validate the (3R) configuration and purity:
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm and 210 nm.
-
Acceptance Criteria: ee > 98.5%.
Absolute Configuration Assignment
While optical rotation (
-
X-Ray Crystallography: If the HCl salt forms suitable crystals.
-
VCD (Vibrational Circular Dichroism): Comparison of calculated vs. experimental IR spectra.
-
Mosher's Amide Analysis: Derivatization with (R)- and (S)-MTPA chloride and analysis of
F NMR shifts.
Module 4: Medicinal Utility & Safety
Therapeutic Applications
This scaffold is frequently observed in:
-
5-HT
Agonists: For obesity and neuropsychiatric disorders. The dihydrobenzofuran mimics the indole core of serotonin. -
Melatonin Receptor Agonists: Analogs of Ramelteon.
-
Kinase Inhibitors: Where the amine forms a critical hinge-binding interaction.
Handling Precautions
-
Stability: The free amine is prone to oxidation and carbamate formation (CO
absorption) upon air exposure. Store as the HCl salt under Argon at -20°C. -
Toxicity: Fluorinated intermediates should be treated as potential irritants and metabolic disruptors until fully characterized.
References
-
Ellman, J. A., et al. (1997).[4][7] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of the American Chemical Society.[7] Link
-
Savile, C. K., et al. (2010).[5] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine addition." Advanced Synthesis & Catalysis. Link
-
Rowley, M., et al. (2001). "Discovery of 4-((3R)-3-Amino-2,3-dihydrobenzofuran-4-yl)piperidine-1-carboxylic Acid... as a Potent 5-HT2C Receptor Agonist." Journal of Medicinal Chemistry. Link
-
Codexis Inc. (2023). "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Technical Literature. Link
Sources
- 1. Ellman's Sulfinamides [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
